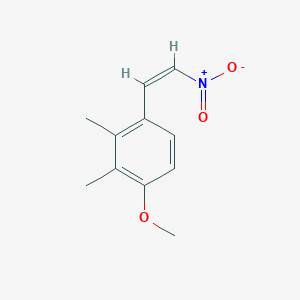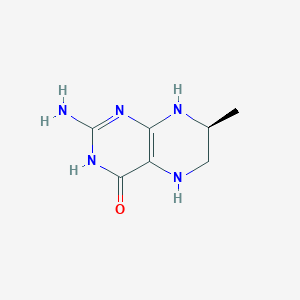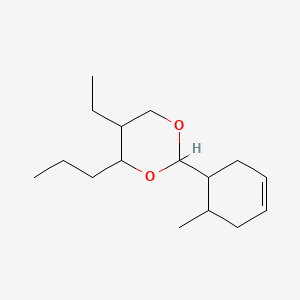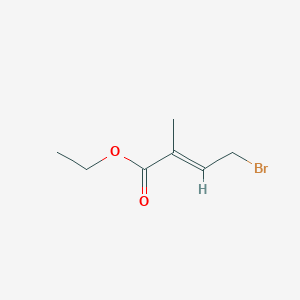
Methylnitroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylnitroanthracene is an organic compound belonging to the class of nitroanthracenes. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the anthracene core. The compound is known for its distinct chemical properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Methylnitroanthracene can be synthesized through nitration of methyl-substituted anthracene. One common method involves the reaction of anthracene with nitric acid in the presence of acetic acid. The reaction is typically carried out at controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反应分析
Types of Reactions: Methylnitroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of aminoanthracenes.
Substitution: Formation of halogenated anthracenes.
科学研究应用
Methylnitroanthracene has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of methylnitroanthracene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with different molecular pathways .
相似化合物的比较
9-Nitroanthracene: Similar in structure but lacks the methyl group.
10-Methyl-9-nitroanthracene: Another derivative with different substitution patterns.
Anthraquinone: A related compound with a quinone structure instead of a nitro group
Uniqueness: Methylnitroanthracene is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological properties.
属性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-methyl-1-nitroanthracene |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-13-8-11-4-2-3-5-12(11)9-14(13)15(10)16(17)18/h2-9H,1H3 |
InChI 键 |
KSPCWZHTFNYWBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


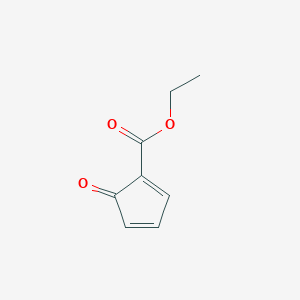
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
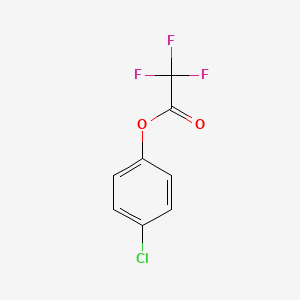
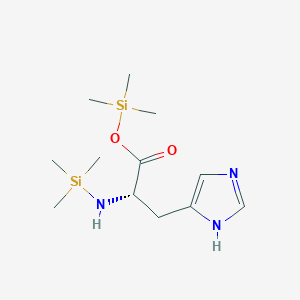
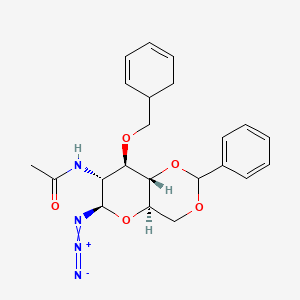
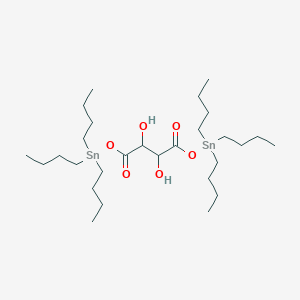
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
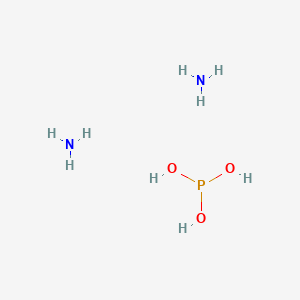
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
